The Strategic Utility of (2-Benzylcyclopropyl)methanesulfonyl Chloride (CAS 2168350-75-0) in Advanced Medicinal Chemistry
The Strategic Utility of (2-Benzylcyclopropyl)methanesulfonyl Chloride (CAS 2168350-75-0) in Advanced Medicinal Chemistry
Executive Summary
(2-Benzylcyclopropyl)methanesulfonyl chloride (CAS: 2168350-75-0) is an advanced, highly specialized synthetic building block engineered for modern drug discovery[1],. By bridging a highly reactive electrophilic core with a conformationally restricted lipophilic tail, this compound enables the rapid generation of complex sulfonamides. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and validated experimental workflows, designed specifically for medicinal chemists and drug development professionals.
Structural Rationale & Pharmacological Causality
The design of a drug candidate often hinges on minimizing the entropic penalty of binding while maximizing specific target interactions. (2-Benzylcyclopropyl)methanesulfonyl chloride achieves this through three distinct structural features:
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The Cyclopropyl Ring (Conformational Restriction):
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Causality: A linear alkyl chain (e.g., a phenethyl spacer) possesses multiple freely rotatable bonds, leading to a high entropic penalty ( −TΔS ) when the molecule is forced into its bioactive conformation within a protein pocket. The cyclopropyl ring acts as a rigid spacer, locking the spatial vectors of the benzyl and sulfonyl groups. This pre-organization significantly lowers the free energy of binding ( ΔG ). Furthermore, the increased s -character of cyclopropyl C-H bonds raises their bond dissociation energy, rendering them less susceptible to Cytochrome P450-mediated oxidative metabolism compared to standard sp3 chains.
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The Benzyl Group (Hydrophobic Anchor):
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Causality: The aromatic ring provides a precise lipophilic anchor capable of engaging in π−π stacking, cation- π , or edge-to-face interactions within deep, hydrophobic target pockets.
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The Methanesulfonyl Chloride Core (Electrophile):
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Causality: Sulfonyl chlorides are premier electrophiles for "click-like" coupling with amines. The resulting sulfonamides are excellent bioisosteres for amides, offering superior metabolic stability and a distinct tetrahedral geometry that projects substituents into adjacent vectors, unlike planar amides.
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Fig 1. Pharmacophoric deconstruction of (2-Benzylcyclopropyl)methanesulfonyl chloride.
Physicochemical Profiling
Understanding the baseline physicochemical parameters of this building block is essential for predicting the downstream properties of the synthesized active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Data
| Property | Value | Implication for Drug Design |
| CAS Number | 2168350-75-0 | Standardized tracking and regulatory compliance[1]. |
| Chemical Formula | C11H13ClO2S | Defines mass balance for stoichiometric calculations. |
| Molecular Weight | 244.74 g/mol | Leaves ~250 Da budget for the amine coupling partner (Rule of 5). |
| Topological Polar Surface Area | 42.5 Ų | Highly permeable; optimal for intracellular or CNS targets. |
| Hydrogen Bond Donors | 0 | Increases lipophilicity prior to amine coupling. |
| Hydrogen Bond Acceptors | 2 | The SO₂ oxygens act as potent H-bond acceptors in kinase hinges. |
| Rotatable Bonds | 4 | Minimized compared to linear analogs, enhancing target affinity. |
Applications in Targeted Therapeutics
Cyclopropylmethanesulfonyl chlorides are heavily utilized in the synthesis of highly potent therapeutics across multiple disease areas:
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Kinase Inhibitors (e.g., BRAF): Sulfonamides derived from cyclopropyl-containing building blocks are critical in the design of BRAF inhibitors. The sulfonamide often acts as a hinge-binding motif or stabilizes the DFG-out conformation of the kinase domain[2].
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Epigenetic Modulators (Menin-MLL): Inhibitors targeting the Menin-MLL protein-protein interaction utilize complex sulfonamides to occupy the central hydrophobic cavity of Menin. The precise vectorality provided by the cyclopropyl ring dictates the binding affinity[3].
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Antiviral Agents: Recent breakthroughs in non-structural protein 2 (nsP2) helicase inhibitors for alphaviruses have leveraged cyclopropyl sulfonamides to achieve low-nanomolar antiviral activity[4]. The rigid spacer ensures the lipophilic tail properly engages the helicase's allosteric site without clashing with the protein backbone.
Experimental Workflow: Self-Validating Sulfonamide Synthesis
To ensure high yields and prevent the degradation of the electrophile, the coupling of (2-Benzylcyclopropyl)methanesulfonyl chloride with primary or secondary amines must follow a strictly controlled, self-validating protocol.
Step-by-Step Methodology
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Preparation & Inert Atmosphere:
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Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a Nitrogen ( N2 ) or Argon ( Ar ) atmosphere.
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Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
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Base Addition:
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Add a non-nucleophilic base, such as N,N -diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).
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Causality: The base serves a dual purpose: it maintains the amine in its nucleophilic (unprotonated) state and acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium forward.
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Thermal Control (Cooling):
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Cool the reaction mixture to 0 °C using an ice bath.
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Causality: Sulfonylation is highly exothermic. Cooling controls the reaction rate and minimizes side reactions, such as the formation of sulfene intermediates.
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Electrophile Addition:
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Dissolve (2-Benzylcyclopropyl)methanesulfonyl chloride (1.1 - 1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
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Reaction Progression & Self-Validation:
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Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours.
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Self-Validation Check: Monitor the reaction via LC-MS. The formation of the sulfonamide is indicated by a shift to a higher retention time and the appearance of the [M+H]+ or [M−H]− mass peak. If unreacted amine persists but the sulfonyl chloride is consumed, hydrolysis has occurred. The resulting sulfonic acid is highly water-soluble and will not appear in standard organic-phase TLC.
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Quenching & Extraction:
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Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Causality: The mildly basic aqueous wash neutralizes residual acid and effectively pulls any hydrolyzed sulfonic acid byproduct into the aqueous waste, purifying the organic phase.
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Purification:
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Isolate the pure sulfonamide via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
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Fig 2. Self-validating synthetic workflow for sulfonamide generation.
References
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[1] NextSDS. (2-benzylcyclopropyl)methanesulfonyl chloride — Chemical Substance Information. Available at: 1
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Sigma-Aldrich. (2-benzylcyclopropyl)methanesulfonyl chloride | 2168350-75-0. Available at:
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[2] Google Patents. US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders. Available at:2
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[3] Google Patents. WO2022241265A1 - Inhibitors of the menin-mll interaction. Available at: 3
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[4] National Institutes of Health (PMC). Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. Available at: 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]
- 3. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 4. Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity - PMC [pmc.ncbi.nlm.nih.gov]
